molecular formula C23H41NO6 B058131 PGF2alpha-dihydroxypropanylamine CAS No. 1135226-99-1

PGF2alpha-dihydroxypropanylamine

Cat. No. B058131
CAS RN: 1135226-99-1
M. Wt: 427.6 g/mol
InChI Key: IRAOUIWKWHBHDC-GKUWGJHRSA-N
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Description

PGF2alpha-dihydroxypropanylamine, also known as Prostaglandin F2alpha-dihydroxypropanylamine, is a prostanoid with the molecular formula C23H41NO6 . It has an exact mass of 427.293389 .


Synthesis Analysis

The synthesis of PGF2alpha-dihydroxypropanylamine involves a stereocontrolled organocatalytic process. The key step is an aldol cascade reaction of succinaldehyde using proline organocatalysis to create a bicyclic enal in one step and an enantiomeric excess of 98% . This intermediate bicyclic enal is fully primed with the appropriate functionality for attachment of the remaining groups .


Molecular Structure Analysis

The molecular structure of PGF2alpha-dihydroxypropanylamine is complex. It has a molecular weight of 427.6 g/mol . The IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of PGF2alpha-dihydroxypropanylamine are complex and involve multiple steps. The key step is an aldol cascade reaction of succinaldehyde using proline organocatalysis .


Physical And Chemical Properties Analysis

PGF2alpha-dihydroxypropanylamine has a molecular weight of 427.6 g/mol, a XLogP3 of 1.2, 6 hydrogen bond donors, 6 hydrogen bond acceptors, and 15 rotatable bonds .

Scientific Research Applications

Synthesis of Prostaglandins

Prostaglandin F2alpha serinol amide plays a crucial role in the synthesis of prostaglandins (PGs). The development of efficient and stereoselective synthesis of PGs is of utmost importance due to their valuable medicinal applications and unique chemical structures .

Cardiovascular Disease Treatment

The Prostaglandin F2alpha receptor (FP) has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders. Therefore, PGF2alpha serinol amide could be a promising therapeutic target for cardiovascular diseases .

Female Reproductive Function

The FP receptor is required for female reproductive functions such as luteolysis and parturition. Hence, PGF2alpha serinol amide could play a significant role in female reproductive health .

Cellular Processes Regulation

COX-derived PGs, including PGF2alpha serinol amide, play a crucial role in mediating an array of cellular processes such as cell proliferation, differentiation, and apoptosis .

Inflammation and Cancer Pathogenesis

PGs, including PGF2alpha serinol amide, are involved in the pathogenesis of inflammation, cancer, and cardiovascular disorders. Therefore, understanding the physiological roles of COX-derived PGs in cellular and whole body homeostasis could offer opportunities for developing novel therapeutics for these diseases .

Cardiac Myocyte Hypertrophy

Through the FP receptor, PGF2alpha promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes. It induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .

Calcium Mobilization

PGF2alpha serinol amide induces calcium mobilization in RAW 264.7 macrophages and H1819 cells .

Treatment of Stable Vitiligo

There is evidence that PGF2alpha serinol amide could be used in the treatment of stable vitiligo .

Future Directions

The future directions of research on PGF2alpha-dihydroxypropanylamine could involve further exploration of its role in cardiovascular diseases and the development of novel therapeutics for inflammatory disease, cancer, and hypertension .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H41NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-22,25-29H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAOUIWKWHBHDC-GKUWGJHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NC(CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NC(CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PGF2alpha-dihydroxypropanylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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